Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate
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Overview
Description
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diazenyl, imidazolylidene, and benzoate groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate involves multiple steps. One of the reported methods includes the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can break down the compound into simpler molecules or alter its functional groups.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl and imidazolylidene groups can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl)benzoate: Similar in structure but differs in the presence of dimethylhexahydro-1-pyrimidinyl groups.
(4-(methoxycarbonyl)phenyl)boronic acid: Shares the methoxycarbonylphenyl group but differs in overall structure and reactivity.
Uniqueness
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is unique due to its combination of diazenyl, imidazolylidene, and benzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
50540-56-2 |
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Molecular Formula |
C23H20F3N7O5 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-methoxycarbonylphenyl)diazenyl]-5-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-imidazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C23H20F3N7O5/c1-37-19(34)13-3-7-15(8-4-13)30-32-18-17(11-12-27-21(36)23(24,25)26)28-22(29-18)33-31-16-9-5-14(6-10-16)20(35)38-2/h3-10H,11-12H2,1-2H3,(H,27,36)(H,28,29) |
InChI Key |
KYDQMVQARCOOPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=C(NC(=N2)N=NC3=CC=C(C=C3)C(=O)OC)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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